Sodium octadecylxylenesulphonate
Description
Overview of Alkyl Aryl Sulphonate Chemistry in Applied Science
Alkyl aryl sulphonates are a class of organic compounds characterized by the presence of both an alkyl (a long hydrocarbon chain) and an aryl (an aromatic ring) group attached to a sulphonate group (-SO3-). canyoncomponents.com This amphiphilic nature, possessing both a hydrophobic (water-repelling) alkyl chain and a hydrophilic (water-attracting) sulphonate group, is the foundation of their surface-active properties.
In applied science, these compounds are primarily utilized as surfactants due to their ability to reduce the surface tension between two liquids or between a liquid and a solid. canyoncomponents.com This property allows them to act as detergents, wetting agents, emulsifiers, and dispersants. canyoncomponents.comechemi.com The general structure of an alkyl aryl sulphonate allows for considerable variation in the length and branching of the alkyl chain, as well as the type of aromatic ring, which in turn influences its specific properties and applications. For instance, the production of alkyl aryl sulphonates often involves the sulphonation of an alkylbenzene. slideshare.net
The effectiveness of alkyl aryl sulphonates lies in their capacity to form micelles in aqueous solutions. These are aggregates where the hydrophobic tails orient themselves towards the center, away from the water, while the hydrophilic heads remain on the outer surface, interacting with the water. This structure enables the encapsulation and solubilization of nonpolar substances like oils and greases within the aqueous phase.
Historical Context of Surfactant Development Relevant to Octadecylxylenesulphonates
The development of synthetic surfactants arose from the need to overcome the limitations of traditional soaps, which are salts of fatty acids. sanhe-daily.com Soaps are known to precipitate in hard water and are unstable in acidic conditions. sanhe-daily.com The first synthetic surfactant, a sulphated castor oil known as Turkey red oil, was developed in 1875 and found use in the textile and leather industries. sanhe-daily.com
A significant advancement came during World War I with the production of alkyl naphthalene (B1677914) sulphonates in Germany. sanhe-daily.com While not superior cleaners, their excellent wetting and penetrating properties, coupled with their stability in hard and acidic water, ensured their continued use. sanhe-daily.com The major breakthrough for synthetic detergents occurred in 1936 in the United States with the development of alkylbenzene sulphonates derived from petrochemical sources like benzene (B151609) and kerosene. sanhe-daily.com These proved to be more effective and cost-efficient than soap, leading to their widespread adoption in both industrial and household cleaning products. canyoncomponents.comsanhe-daily.com
The evolution of synthetic surfactants has been a continuous process, with thousands of different types developed to date. sanhe-daily.com This ongoing research and development have led to the creation of specialized surfactants like sodium octadecylxylenesulphonate, which are designed to meet the specific performance requirements of modern industrial formulations.
Significance of this compound in Modern Industrial Formulations
This compound, with its long octadecyl (C18) alkyl chain and xylene aromatic ring, exhibits properties that make it particularly valuable in a range of industrial applications. While often grouped with other alkyl aryl sulphonates, its specific structure provides a unique balance of hydro-solubility and oil-solubility.
This compound is recognized for its valuable solvent and surface-active properties. google.com One of the key applications of similar alkyl xylene sulphonates is in enhanced oil recovery processes, where their chemical and thermal stability are highly advantageous. google.com
In the broader context of industrial formulations, compounds with similar structures, like sodium xylene sulphonate, are used as hydrotropes. A hydrotrope is a substance that enhances the solubility of sparingly soluble organic compounds in water. ashland.comsantos.com This is crucial in the formulation of concentrated liquid detergents, degreasing compounds, and various cleaning agents where multiple components need to remain in a stable solution. ashland.comnih.govatamanchemicals.comaaolindia.com
The significance of this compound and its relatives also extends to the textile and leather industries, where they are used in printing pastes and as additives in glues. ashland.comnih.govatamanchemicals.com In the paper industry, they aid in the extraction of pentosans and lignin (B12514952). ashland.comnih.govatamanchemicals.com The ability of these surfactants to act as wetting agents, dispersants, and emulsifiers makes them indispensable in creating stable and effective industrial products. echemi.com
Data on Related Alkyl Aryl Sulphonates
To provide context for the properties of this compound, the following table details the characteristics of a closely related and widely studied compound, sodium xylene sulphonate.
| Property | Value |
| Physical State | White crystalline solid |
| Molecular Formula | C8H9NaO3S |
| Molecular Weight | 208.21 g/mol |
| Water Solubility | 664 g/L at 20°C |
| Melting Point | >300°C |
| Self-ignition Temperature | 320.9°C |
| Log Kow (Octanol-water partition coefficient) | -3.12 @ 20°C |
This data is for Sodium Xylene Sulphonate and is provided for illustrative purposes. Source: ashland.comsantos.com
Properties
CAS No. |
93982-19-5 |
|---|---|
Molecular Formula |
C26H45NaO3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
sodium;1-(4-methylphenyl)nonadecane-1-sulfonate |
InChI |
InChI=1S/C26H46O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25;/h20-23,26H,3-19H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
KLKMWSPTVDXULC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies of Alkyl Aryl Sulphonates
Industrial Production Routes for Sodium Alkyl Aryl Sulphonates
The industrial synthesis of sodium alkyl aryl sulphonates, including sodium octadecylxylenesulphonate, is predominantly a two-step process: sulphonation of the aromatic precursor followed by neutralization.
The initial and most critical stage in producing this compound is the sulphonation of the corresponding octadecylxylene (B13783421). This reaction introduces the sulphonic acid group (-SO3H) onto the xylene ring, which is already substituted with a long-chain octadecyl group.
The selection of the sulphonating agent is a crucial factor that dictates the reaction conditions and the quality of the final product. numberanalytics.com Common sulphonating agents include:
Sulphur trioxide (SO3) : Often used in gaseous form and diluted with dry air or an inert gas, SO3 is highly reactive and allows for rapid sulphonation. alfa-chemistry.com This method minimizes the production of water, leading to a cleaner reaction with less waste. alfa-chemistry.com Falling film reactors are frequently employed for this process, where the liquid alkylate reacts with gaseous SO3. acs.orgresearchgate.net
Fuming sulphuric acid (oleum) : This is a solution of SO3 in concentrated sulphuric acid and is another common sulphonating agent. slideshare.netechemi.com The reaction with oleum (B3057394) is typically carried out in batch or continuous reactors. slideshare.netask.com
The reaction is highly exothermic, necessitating careful temperature control to prevent unwanted side reactions and ensure product quality. numberanalytics.comresearchgate.net The reaction temperature is typically maintained within a specific range to optimize the yield and purity of the resulting octadecylxylenesulphonic acid. google.com Following the initial sulphonation, an "ageing" step is often incorporated where the reaction mixture is held for a period to allow the reaction to go to completion, thereby increasing the conversion of the alkylbenzene to the desired sulphonic acid. acs.orgresearchgate.net
The general chemical equation for the sulphonation of an alkylxylene is: C₁₈H₃₇-C₆H₃(CH₃)₂ + SO₃ → C₁₈H₃₇-C₆H₂(CH₃)₂SO₃H
The second major step is the neutralization of the octadecylxylenesulphonic acid to form the stable sodium salt, this compound. brillachem.com This is a standard acid-base reaction.
Neutralizing Agents: The most common neutralizing agent is an aqueous solution of sodium hydroxide (B78521) (NaOH), also known as caustic soda. slideshare.netechemi.comgoogle.com The concentration of the sodium hydroxide solution can vary, with concentrations of at least 10% by weight being typical, and more concentrated solutions of 20% to 40% also used. google.com Other alkaline sodium sources, such as sodium carbonate, can also be employed. googleapis.com
Process Control: The neutralization process is also exothermic and requires cooling to maintain the desired temperature, typically between 45°C and 50°C. alfa-chemistry.comgoogle.com The pH of the reaction mixture is carefully monitored and adjusted to a neutral or slightly alkaline range (pH 7-8) to ensure complete conversion to the sodium salt. alfa-chemistry.comgoogle.com To produce a concentrated product, water may be removed after neutralization, for instance, through vacuum evaporation. google.com In some processes, the neutralization is carried out in the presence of other substances, like alcohols, to control the viscosity of the final product concentrate. google.com
The neutralization reaction is as follows: C₁₈H₃₇-C₆H₂(CH₃)₂SO₃H + NaOH → C₁₈H₃₇-C₆H₂(CH₃)₂SO₃Na + H₂O
Raw Material Sourcing and Supply Chain Dynamics for Sulphonate Production
The availability and cost of raw materials are critical factors in the production of alkyl aryl sulphonates. scribd.com The primary raw materials are the alkylated aromatic hydrocarbon and the sulphonating agent.
Alkylated Aromatic Hydrocarbons : The precursor for this compound is octadecylxylene. This is produced by the alkylation of xylene with an 18-carbon olefin (octadecene). Xylene itself is a petrochemical derived from the catalytic reforming of petroleum naphtha. slideshare.net The olefins can be produced through various methods, including the oligomerization of ethylene (B1197577) or the dehydrogenation of paraffins. google.com The choice of the aromatic hydrocarbon (e.g., benzene (B151609), toluene, xylene) and the length and structure of the alkyl chain influence the properties of the final surfactant. slideshare.net For instance, long-chain alkyl benzene sulphonates are noted for their application in enhanced oil recovery. brillachem.com
Sulphonating Agents : Sulphur trioxide is produced by the catalytic oxidation of sulphur dioxide, which in turn is typically obtained from burning sulphur. Sulphuric acid and oleum are also fundamental industrial chemicals with a well-established global supply chain.
The petroleum industry is the principal source for the key raw materials used in alkyl aryl sulphonate production. slideshare.netslideshare.net The supply and pricing of these materials are therefore subject to the dynamics of the global oil and gas market.
Process Optimization and Scale-Up Considerations in Chemical Synthesis
Optimizing the synthesis of alkyl aryl sulphonates is crucial for improving efficiency, reducing costs, and minimizing environmental impact. asiachmical.com Scaling up from laboratory or pilot plant production to an industrial scale presents several challenges. numberanalytics.com
Key Optimization Parameters:
Reaction Temperature and Pressure : Precise control over these parameters is essential to maximize yield and minimize the formation of by-products. numberanalytics.comask.com
Reactant Concentrations and Ratios : Adjusting the molar ratio of the sulphonating agent to the alkylate can optimize conversion rates. numberanalytics.com
Mixing and Mass Transfer : Efficient mixing is vital, especially in heterogeneous reaction systems (e.g., liquid alkylate and gaseous SO3), to ensure uniform reaction conditions. researchgate.net The design of the reactor, such as a falling film reactor or a stirred tank reactor, plays a significant role in achieving efficient heat and mass transfer. numberanalytics.comresearchgate.net
Catalyst Selection and Use : While the direct sulphonation with SO3 or oleum does not typically require a catalyst, the preceding alkylation step often does (e.g., using HF acid). brillachem.com
Scale-Up Challenges:
Heat Management : The highly exothermic nature of sulphonation requires robust cooling systems to prevent thermal runaways and maintain product quality as the reactor volume increases. numberanalytics.comasiachmical.com
Reactor Design : The geometry and type of reactor must be carefully selected to ensure that mass and heat transfer rates remain efficient at a larger scale. numberanalytics.com Multi-tube film reactors are one design used to manage these factors in large-scale production. researchgate.net
Process Control : Implementing advanced process control systems to monitor and adjust reaction parameters in real-time is critical for maintaining consistent product quality and operational safety on an industrial scale. numberanalytics.comasiachmical.com
Waste Management : Efficiently handling and potentially recycling by-products and waste streams, such as spent acid, becomes more critical at a larger production scale. asiachmical.com
Continuous processing methods are often favored for large-scale production over batch processes due to their potential for higher throughput, better consistency, and greater cost-effectiveness. ask.com
Interactive Data Table: Key Process Parameters for Alkyl Aryl Sulphonate Synthesis
| Parameter | Typical Range/Value | Significance |
| SULPHONATION | ||
| Sulphonating Agent | Gaseous SO₃, Oleum | Determines reactivity and reaction conditions. numberanalytics.comalfa-chemistry.comslideshare.net |
| Reaction Temperature | 40 - 70 °C | Affects reaction rate and by-product formation. alfa-chemistry.comgoogle.com |
| Reactor Type | Falling Film, Stirred Tank | Influences heat and mass transfer efficiency. acs.orgresearchgate.net |
| NEUTRALIZATION | ||
| Neutralizing Agent | Aqueous NaOH, Na₂CO₃ | Forms the final sodium salt. slideshare.netgoogle.comgoogleapis.com |
| pH | 7 - 8 | Ensures complete neutralization. alfa-chemistry.comgoogle.com |
| Temperature | 40 - 50 °C | Controls the exothermic reaction. alfa-chemistry.comgoogle.com |
Mechanistic Investigations of Sodium Octadecylxylenesulphonate Activity
Fundamental Principles of Surfactancy and Hydrotropism as Applied to Sodium Octadecylxylenesulphonate
This compound is classified as an anionic surfactant. Its chemical structure confers properties that allow it to modify the interface between different phases, such as oil and water. The principles of surfactancy are central to its function, revolving around its dual chemical nature. While related to hydrotropes like sodium xylenesulfonate, the presence of the long octadecyl chain makes its behavior more characteristic of a classic surfactant rather than a hydrotrope, which typically has a smaller hydrophobic part. wikipedia.org
Amphiphilic Character and Molecular Architecture
The defining feature of this compound is its amphiphilic molecular architecture. The molecule is composed of two distinct regions with opposing affinities for water:
A Hydrophobic Tail: This water-repelling portion is large and nonpolar, consisting of an eighteen-carbon alkyl chain (octadecyl group) attached to a xylene (dimethylbenzene) ring. This bulky structure is responsible for the molecule's low solubility in water and its strong affinity for nonpolar substances like oils and fats.
A Hydrophilic Head: This water-attracting group is the polar sodium sulphonate group (-SO₃⁻Na⁺). This ionic group readily interacts with water molecules through dipole-ion forces, making this end of the molecule water-soluble.
This dual-character structure forces the molecules to align themselves in a specific orientation at interfaces to satisfy the affinities of both parts.
Solubilization and Coupling Phenomena in Multi-component Systems
A key function of surfactants like this compound is solubilization, the process by which water-insoluble substances can be dissolved in an aqueous medium. mdpi.com In multi-component systems, it acts as a coupling agent, enabling the formation of a stable, homogenous solution from otherwise immiscible components. shinetsusilicone-global.com
When the concentration of this compound in water exceeds a certain threshold (the Critical Micelle Concentration), its molecules self-assemble into spherical structures called micelles. The hydrophobic tails turn inward, creating an oily, nonpolar core, while the hydrophilic heads form an outer shell, remaining in contact with the water. This nonpolar core can encapsulate water-insoluble substances, such as oils or organic dyes, effectively dissolving them in the bulk aqueous solution. mdpi.com This mechanism is fundamental to applications requiring the stable mixing of oil and water-based ingredients.
Interfacial Tension Reduction Mechanisms
This compound significantly lowers the interfacial tension between two immiscible liquids, such as oil and water. Interfacial tension is the energy present at the boundary between two phases. The amphiphilic molecules spontaneously migrate to this interface.
At the oil-water interface, the hydrophobic octadecyl-xylene tails penetrate the oil phase, while the hydrophilic sulphonate heads remain in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules, reducing the energy at the interface and making it easier to mix the two phases. Research on structurally similar long-chain alkylbenzene sulfonates, such as sodium para-dimethyl octadecylbenzene sulfonate (p-S18-5), has demonstrated the capacity to produce ultra-low interfacial tension (on the order of 10⁻³ mN/m) under certain conditions. nih.gov The efficiency of interfacial tension reduction is influenced by factors like electrolyte concentration, as salts can compress the electrical double layer of the hydrophilic head groups, allowing for a denser packing of the surfactant molecules at the interface. nih.gov
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Micellization is the process of spontaneous self-assembly of surfactant molecules into aggregates when their concentration in a solvent reaches a specific value known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists primarily as individual molecules (monomers). As the concentration increases to the CMC, the formation of micelles becomes thermodynamically favorable.
The CMC is a fundamental property of a surfactant, marking a sharp change in various physical properties of the solution, such as surface tension, conductivity, and osmotic pressure. The specific value of the CMC for this compound depends on experimental conditions including temperature, pressure, and the presence and concentration of other substances like electrolytes. While specific experimental data for this compound is not detailed in the available literature, the table below illustrates the typical parameters studied for surfactants of this class.
| Parameter | Description | Influencing Factors |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. | Temperature, Purity of Surfactant, Presence of Electrolytes, pH |
| Aggregation Number | The average number of individual surfactant molecules that form a single micelle. | Molecular Geometry, Temperature, Ionic Strength of Solution |
| Micelle Shape | Can be spherical, cylindrical, or form other aggregate structures depending on concentration and conditions. | Surfactant Concentration, Temperature, Counter-ion Type |
This table presents conceptual parameters for surfactant studies. Specific values for this compound require dedicated experimental determination.
Interaction with Diverse Chemical and Physical Interfaces
The functionality of this compound is defined by its ability to adsorb and act at various interfaces, not limited to the boundary between oil and water.
Liquid-Air Interface: At the surface of water, the surfactant molecules align with their hydrophobic tails directed towards the air and their hydrophilic heads in the water. This reduces the surface tension of the water, a property crucial for processes like wetting (spreading of a liquid over a surface) and foaming.
Solid-Liquid Interface: this compound can adsorb onto the surface of solid particles suspended in a liquid. The surfactant molecules can form a layer around the particles, with their orientation depending on the polarity of the solid surface and the liquid. This action is vital for dispersing solid particles in a liquid medium, preventing them from aggregating and settling out.
Interaction with Other Chemical Species: In complex formulations, this surfactant can interact with other components like polymers or other types of surfactants (non-ionic, cationic). Such interactions can be synergistic, leading to the formation of mixed micelles or other complex structures that can significantly alter the bulk properties of the solution, such as viscosity and stability.
Applications and Performance Studies in Industrial and Specialized Systems
Role in Detergency Science and Cleaning Formulations
Sodium octadecylxylenesulphonate belongs to the class of alkyl xylene sulfonates, which function as hydrotropes and anionic surfactants in a wide array of cleaning products. atamanchemicals.com Hydrotropes are amphiphilic compounds composed of a hydrophilic and a hydrophobic functional group. atamanchemicals.com They are employed as coupling agents to increase the solubility of water-insoluble or less compatible ingredients in household, institutional, and personal care products. atamanchemicals.com
In complex detergent systems, this compound acts as a solubilizer and coupling agent, which is crucial for creating stable and effective formulations. atamanchemicals.com Many heavy-duty cleaners and dishwashing detergents contain high percentages of inorganic builders, and hydrotropes like sodium xylene sulfonate allow for their formulation without the need for organic solvents. atamanchemicals.com By increasing the solubility of other surfactants in the formula, it ensures a homogenous mixture and prevents separation. atamanchemicals.com This property allows for the creation of more concentrated cleaning products. atamanchemicals.com
This compound serves a critical function as an anti-caking agent in the production of powdered and granular detergents. atamanchemicals.com During the manufacturing process, a slurry containing various detergent components is spray-dried to form granules. google.com When included in this aqueous slurry, water-soluble compounds with greater solubility than sodium carbonate, such as this compound, prevent the final product from clumping. atamanchemicals.comgoogle.com This ensures that the resulting detergent granules are crisp and free-flowing, a desirable physical property for consumer and industrial products. atamanchemicals.comgoogle.com
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as the surfactant's solubility limit in water is reached. A lower cloud point can limit the performance and stability of a liquid detergent, especially in varying storage conditions. This compound functions as a cloud point depressant. atamanchemicals.comatamanchemicals.com As a hydrotrope, it increases the water solubility of other, less soluble surfactants in the formulation. atamanchemicals.com This action effectively lowers the cloud point, ensuring the product remains clear and stable over a broader range of temperatures. atamanchemicals.com This characteristic is vital for maintaining the efficacy and aesthetic quality of liquid detergents, shampoos, and other aqueous cleaning solutions. atamanchemicals.com The presence of electrolytes can influence the cloud point; some salts cause a "salting-out" effect that lowers the cloud point, while others can have a "salting-in" effect. nih.gov
Advanced Applications in Enhanced Oil Recovery (EOR)
Alkylaryl sulfonates, including alkylxylene sulfonates, are recognized for their utility as surfactants in Enhanced Oil Recovery (EOR) processes. google.com EOR aims to recover oil that is not extracted during primary and secondary recovery phases. scispace.com Chemical flooding, a type of EOR, involves injecting fluids that favorably interact with the reservoir system to mobilize trapped oil. mdpi.com Surfactants are a key component of this process because they can significantly reduce the interfacial tension (IFT) between oil and water, a critical factor in mobilizing residual oil. google.comresearchgate.net
Surfactant flooding is a chemical EOR method designed to improve oil displacement efficiency by altering the fundamental forces that trap oil within reservoir rock pores. scispace.comcscanada.net The injection of a surfactant like this compound can significantly increase the capillary number—a dimensionless quantity that represents the ratio of viscous forces to capillary forces. scispace.com A substantial increase in the capillary number leads to the mobilization of trapped residual oil. scispace.com
The primary mechanisms by which surfactants enhance displacement efficiency include:
Ultra-Low Interfacial Tension (IFT): Surfactants lower the IFT between the injected aqueous solution and the crude oil. cscanada.net Achieving an ultra-low IFT (often cited as below 10⁻³ dyne/cm) is a key objective, as it drastically reduces the capillary forces that hold oil droplets in place, allowing them to be dislodged and form an oil bank that can be pushed toward production wells. researchgate.net
Improved Mobility Ratio: Polymeric surfactants, which combine the properties of polymers and surfactants, can increase the viscosity of the displacing fluid. yandypress.comresearchgate.net This helps to create a more stable and uniform displacement front, preventing the injected water from bypassing the oil through high-permeability zones (a phenomenon known as "fingering"). scispace.comyandypress.com This improved mobility control leads to a larger swept area and more efficient oil recovery. yandypress.com
Emulsification: Surfactants can promote the formation of emulsions, which can aid in oil transport through the reservoir. cscanada.net
The following table illustrates the conceptual relationship between surfactant concentration, interfacial tension, and oil displacement efficiency, based on findings from surfactant flooding studies. cscanada.net
| Surfactant Concentration | Interfacial Tension (IFT) | Emulsification | Adsorption | Oil Displacement Efficiency |
| Low | High | Poor | Low | Low |
| Optimal | Ultra-Low | Good | Moderate | High |
| High | Low | Very Good | High | Decreases |
This is an interactive table based on conceptual data. Actual values are specific to reservoir conditions and surfactant formulation.
The wettability of reservoir rock—the preference of the rock surface to be in contact with either oil or water—is a critical factor in oil recovery. ijche.comscilit.com Many carbonate reservoirs are naturally oil-wet, meaning oil adheres strongly to the rock surfaces. ijche.comscilit.com In this state, water injection is inefficient because water cannot spontaneously enter the smaller pores to displace the oil. ijche.comscilit.com
Anionic surfactants like this compound can adsorb onto the rock surface and induce a wettability alteration from oil-wet to a more favorable water-wet condition. ijche.comresearchgate.net When the rock becomes water-wet, the adhesive forces between the oil and the rock are reduced. This allows the injected water to spontaneously imbibe into the rock matrix, effectively pushing the oil out of the pores. ijche.com This process is influenced by factors such as surfactant concentration, temperature, and brine salinity. ijche.comresearchgate.net Studies on similar anionic surfactants have shown that increasing concentration and temperature can lead to a more pronounced shift towards water-wet conditions, as measured by a decrease in the contact angle. ijche.com
The table below demonstrates the effect of surfactant concentration and temperature on contact angle, a measure of wettability. A lower contact angle indicates a greater shift towards a water-wet state.
| Surfactant | Concentration (wt%) | Temperature (°C) | Contact Angle (θ) | Wettability State |
| None (Brine only) | 0 | 25 | ~100° | Oil-wet / Intermediate |
| Anionic Surfactant | 0.1 | 25 | Decreased | Less Oil-wet |
| Anionic Surfactant | 0.3 | 25 | Further Decreased | Approaching Water-wet |
| Anionic Surfactant | 0.1 | 80 | Decreased Significantly | More Water-wet |
| Anionic Surfactant | 0.3 | 80 | Lowest Value | Strongly Water-wet |
This interactive table is based on conceptual data from studies on anionic surfactants like SDBS in carbonate rocks. ijche.com
Emulsion Stabilization and Fluid Property Enhancement in Drilling Operations
The table below illustrates the enhanced stability of a reversible emulsion drilling fluid using a modified nanocrystalline cellulose (B213188) emulsifier compared to a traditional surfactant system.
| Emulsifier System | Emulsifier Concentration (vol.%) | Temperature Resistance (°C) | W/O Emulsion Demulsification Voltage (V) |
| Modified Nanocrystalline Cellulose (NWX-3) | 0.8 | 150 | > 1000 |
| HRW-DMOB (Surfactant) | 1.3 | 120 | 600-650 |
Data sourced from a comparative study on reversible emulsion drilling fluids. mdpi.com
Furthermore, the viscosity, gel strength, and filtration control of water-based muds (WBMs) are essential for wellbore stabilization and the transport of cuttings. iieta.org The introduction of certain polymers can significantly improve the fluid loss control and viscosity of WBMs, especially under high-temperature conditions and in the presence of contaminants like sodium chloride. researchgate.net For example, a nanografted copolymer (EAANS) prepared by inverse emulsion polymerization has been shown to effectively control fluid loss in high-salt and high-calcium environments. nih.gov At a concentration of 2 wt%, EAANS can maintain the API filtration volume below 10 mL even in high concentrations of NaCl (up to 36 wt%). nih.gov
Utilization in Textile Processing and Dyeing Applications
Anionic surfactants, a class to which this compound belongs, are utilized in the textile industry for various purposes, including cleaning, scouring, and dyeing. lion-specialty-chem.co.jp They function as leveling agents and dispersants, ensuring the uniform application of dyes onto textile fibers. lion-specialty-chem.co.jpgoogle.com For example, sodium oleyl p-anisidine (B42471) sulfonate has been used as a dispersant for dyes in aqueous suspensions for coloring aromatic polyester (B1180765) fabrics. google.com
In the dyeing process, surfactants help to disperse the dye particles in the dyebath, preventing aggregation and ensuring even coloration of the fabric. google.com The effectiveness of these surfactants can be crucial for achieving high fastness to light, washing, and heat treatments. google.com For instance, in the dyeing of polyethylene (B3416737) terephthalate (B1205515) fibers, a dye dispersed with sodium oleyl p-anisidine sulfonate resulted in a fabric with an orange tint of high fastness properties. google.com
Additionally, chemicals like sodium hydrosulfite are used in textile processing to improve the color fastness of dyed textiles by reducing unreacted dye and impurities. tzgroupusa.com This chemical is effective on a variety of fabrics, including cotton, wool, and nylon, and helps in brightening the fabric's hues. tzgroupusa.com
Contributions to Paper Industry Processes (e.g., Lignin (B12514952) and Pentosan Extraction)
In the paper and pulp industry, the removal of lignin from lignocellulosic biomass is a critical step. mdpi.comresearchgate.net While this compound itself is not directly cited for lignin extraction, related sulfonated compounds like sodium lignosulfonate are extensively used. ligninchina.com These compounds act as dispersing and chelating agents. nipponpapergroup.com
The pulping process aims to separate cellulose fibers from lignin and pentosans. ippta.co Lignosulfonates, which are by-products of the sulfite (B76179) pulping process, find application as dispersants for pigments, carbon black, and other materials within the paper industry and beyond. nipponpapergroup.com The sulfonate groups in lignosulfonates provide a negative charge and hydrophilic properties, allowing them to adsorb onto particles and maintain a stable dispersion. nipponpapergroup.com
Different chemical methods are employed for lignin extraction, including the Kraft process, which uses a solution of sodium hydroxide (B78521) and sodium sulfide, and alkaline processes that utilize various alkali solutions. mdpi.com The goal is to break down the complex lignin polymer into soluble forms that can be separated from the cellulose pulp. mdpi.comligninchina.com
Function as a Dispersing Agent in Pigment and Coating Technologies
Surfactants like this compound are vital as dispersing agents in the manufacturing of paints, coatings, and inks. uniqchem.comgoogle.com Their primary role is to facilitate the dispersion of solid pigment particles into a liquid medium and to maintain the stability of this dispersion over time. uniqchem.com This prevents issues such as reduced color strength, decreased gloss, and undesirable rheological changes. uniqchem.com
Dispersing agents work by adsorbing onto the pigment surface, reducing the interfacial tension between the pigment and the binder solution. uniqchem.comspecialchem.com Anionic surfactants, characterized by their polar head groups (such as sulfonic acids or their salts), create an electrostatic stabilization mechanism. uniqchem.com This involves the formation of an electrical double layer around the pigment particles, which helps to prevent them from re-agglomerating. uniqchem.com
The choice of a dispersing agent depends on the specific coating system (water-based, solvent-based) and the type of pigment being used. uniqchem.com While effective, some traditional surfactants are being replaced by newer, more environmentally friendly alternatives. google.com The amount of dispersant used is typically a small percentage by weight of the pigment, varying for inorganic and organic pigments. google.com For instance, for inorganic pigments like titanium dioxide, the amount can range from 0.1% to 2.5% by weight of the pigment. google.com
The table below indicates typical usage levels of dispersing agents for different types of pigments.
| Pigment Type | Typical Dispersant Level (% by weight of pigment) |
| Inorganic Pigments (e.g., Titanium Dioxide) | 0.1 - 2.5 |
| Organic Pigments (e.g., Phthalocyanines) | 0.1 - 30 |
| Carbon Black | 0.1 - 20 |
Data sourced from a patent on pigment dispersions. google.com
Other Specialized Industrial Implementations (e.g., Leather Industry Glues)
In the leather industry, various chemicals are employed throughout the processing stages, from tanning to finishing. While direct applications of this compound in glues are not detailed, related compounds and surfactants find use. For example, sodium formate (B1220265) is a key ingredient in leather processing, acting as a tanning agent, pH regulator, and preservative. wotaichem.com It helps to produce supple and durable leather by enhancing the absorption of tanning agents. wotaichem.com
Adhesives used in the leather industry are often solvent-based or water-based and are designed for bonding flexible materials like leather and textiles. gluecom.eu The formulation of these glues can include various surfactants and polymers to achieve the desired adhesion and flexibility. Lignosulfonates are also used in the leather industry as tanning agents. nipponpapergroup.com
Analytical Methodologies for Sodium Octadecylxylenesulphonate
Spectrophotometric Detection Techniques
Spectrophotometric methods are widely employed for the determination of anionic surfactants, including alkylbenzene sulfonates. These techniques are often based on the formation of an ion-pair complex between the anionic surfactant and a cationic dye. The resulting complex is then extracted into an organic solvent, and its absorbance is measured.
A common approach for the quantification of anionic surfactants is the Methylene Blue Active Substances (MBAS) assay. udistrital.edu.coresearchgate.net This method relies on the formation of an ion-pair between the sulfonate group of the surfactant and the cationic methylene blue dye. nih.govjst.go.jp The resulting blue-colored complex is insoluble in water but can be extracted into an organic solvent like chloroform. udistrital.edu.conih.gov The intensity of the blue color in the organic phase, measured using a UV-Vis spectrophotometer at a wavelength of approximately 650 nm, is directly proportional to the concentration of the anionic surfactant. udistrital.edu.co This standard method is well-established for analyzing water and wastewater samples. udistrital.edu.conih.gov
Similarly, other cationic dyes like Acridine Orange can be used as complexing agents. Anionic surfactants form a yellow-colored ion-association complex with Acridine Orange. This complex is extracted into a solvent such as toluene, and its absorbance is measured at its maximum wavelength (λmax), around 467 nm. This method provides an alternative to the traditional MBAS assay, sometimes offering advantages in terms of solvent toxicity and ease of procedure. The fundamental principle remains the same: the formation of a quantifiable colored complex through electrostatic interaction between the anionic surfactant and the cationic dye. nih.govresearchgate.net
Validation of these spectrophotometric methods is essential to ensure the reliability of the results. scienceopen.com Key validation parameters are systematically evaluated.
Linearity: The method's linearity is assessed by creating a calibration curve with standard solutions of known concentrations. For instance, the Acridine Orange method for sodium dodecyl sulphate (a related anionic surfactant) has demonstrated linearity in the range of 0–6.0 ppm.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a simplified methylene blue method, the LOD was calculated to be 0.22 mg/L, and the LOQ was 0.73 mg/L. udistrital.edu.co Another study reported an LOD of 0.04 ppm for the Acridine Orange method.
Sensitivity: This is reflected by the slope of the calibration curve and indicates the change in absorbance per unit change in concentration.
Precision: Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. An RSD of less than ±5% is generally considered acceptable.
Accuracy: Accuracy is determined by performing recovery studies on spiked samples. Recoveries in the range of 96.0% to 102.8% have been reported for methods analyzing anionic surfactants, indicating high accuracy. researchgate.net
The following table summarizes typical validation parameters for spectrophotometric analysis of anionic surfactants.
| Parameter | Methylene Blue Method | Acridine Orange Method |
| Linearity Range | 0 - 100 mg/L | 0 - 6.0 ppm |
| Correlation Coefficient (r) | 0.9887 udistrital.edu.co | 0.9936 |
| Limit of Detection (LOD) | 0.22 mg/L udistrital.edu.co | 0.04 ppm |
| Limit of Quantitation (LOQ) | 0.73 mg/L udistrital.edu.co | Not specified |
| Precision (RSD) | < 5% | < ± 5% |
| Accuracy (Recovery) | Not specified | 82-102% researchgate.net |
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for the separation and identification of individual surfactant isomers and homologues, which is not possible with spectrophotometric methods. These methods provide higher specificity and can be coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like sodium octadecylxylenesulphonate. helixchrom.com Reversed-phase HPLC is commonly used, where the separation is based on the compound's partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Since alkylbenzene sulfonates often lack a strong UV chromophore suitable for direct detection, indirect photometric detection or ion-pair chromatography is employed. researchgate.net In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion-pair with the charged sulfonate, allowing it to be retained and separated on a standard reversed-phase column. researchgate.netscharlab.com HPLC methods are valuable for quantifying specific sulfonates in complex mixtures. santos.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the powerful identification ability of MS. acs.org However, this compound is a salt and is non-volatile, making it unsuitable for direct GC analysis. unlv.edu Therefore, a derivatization step is required to convert the sulfonate into a more volatile and thermally stable derivative, such as a methyl ester. nih.gov This is often achieved by using a derivatizing agent like diazomethane. nih.gov Once derivatized, the compound can be separated based on its boiling point and polarity on the GC column and subsequently identified by its characteristic mass spectrum. nih.govresearchgate.net GC-MS is particularly useful for determining the isomeric distribution of alkylbenzene sulfonates in environmental samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most advanced technique for the analysis of surfactants like this compound. It directly couples the separation power of HPLC with the sensitivity and specificity of mass spectrometry, eliminating the need for a derivatization step. lcms.cznih.gov The analyte is separated by the LC system and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov ESI is particularly well-suited for ionizing polar, non-volatile molecules like sulfonates. LC-MS can provide not only quantification but also structural confirmation, making it an invaluable tool for analyzing trace levels of surfactants in complex matrices. lcms.czshodex.com
The table below provides a comparative overview of the chromatographic methods.
| Method | Principle | Derivatization Required? | Detection | Key Advantages |
| HPLC | Partition chromatography | No | UV (often indirect), Evaporative Light Scattering (ELSD) | Robust quantification of non-volatile compounds. helixchrom.com |
| GC-MS | Separation by volatility/boiling point | Yes (e.g., esterification) nih.gov | Mass Spectrometry (MS) | Excellent separation of isomers, structural information. nih.govresearchgate.net |
| LC-MS | Partition chromatography | No | Mass Spectrometry (MS) | High sensitivity and specificity, no derivatization, direct analysis. lcms.cznih.gov |
Mass Spectrometric Characterization (e.g., MALDI-MS)
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and characterization of surfactants like this compound. Among the various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly suited for analyzing large, non-volatile molecules. nih.gov This technique provides valuable information on molecular weight distribution and structure. nih.gov
The successful analysis of a polymer-like surfactant using MALDI-TOF MS is highly dependent on the optimization of several key experimental parameters. escholarship.org The choice of matrix, which co-crystallizes with the analyte and absorbs the laser energy, is critical. For large, synthetic molecules, matrices such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been shown to be effective. nih.gov Cationization reagents are also essential for promoting the ionization of the analyte; sodium iodide is a common choice for this purpose. escholarship.org The solvent system, typically a volatile solvent like tetrahydrofuran, facilitates the uniform mixing and co-crystallization of the analyte, matrix, and cationization agent. escholarship.org The instrument parameters, including laser intensity and acceleration voltage, must be finely tuned to achieve optimal signal intensity and resolution. nih.gov
Table 1: Optimized Parameters for MALDI-TOF MS Analysis of Polymer-like Surfactants This table is generated based on methodologies for analogous polymer compounds.
| Parameter | Selection/Condition | Rationale/Function |
|---|---|---|
| Matrix | trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) | Absorbs laser energy, promoting soft ionization of the large analyte molecule. escholarship.org |
| Cationization Reagent | Sodium Iodide (NaI) | Aids in the formation of stable, charged analyte species (e.g., [M+Na]+). escholarship.org |
| Solvent | Tetrahydrofuran (THF) | Ensures homogeneous mixing and co-crystallization of the sample and matrix. escholarship.org |
| Laser | Nd:YAG Laser (335 nm) | Provides the energy for the desorption and ionization process. escholarship.org |
| Mode | Reflected Positive Ion Mode | Detects positively charged ions and improves mass resolution. escholarship.org |
Extraction and Sample Preparation Techniques (e.g., Solid Phase Extraction)
The accurate quantification of this compound in complex matrices, such as environmental water or biological fluids, necessitates an effective sample preparation step to isolate the analyte and remove interfering substances. mdpi.com Solid Phase Extraction (SPE) is a widely adopted and powerful technique for this purpose, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving efficiency, and being amenable to automation. mdpi.com
SPE methodology is based on the partitioning of an analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). The process involves several distinct steps to achieve the extraction and concentration of the target compound. The selection of the sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For an anionic and amphiphilic compound like this compound, reversed-phase sorbents such as C18-bonded silica are commonly employed. nih.govmdpi.com These sorbents retain nonpolar compounds from a polar matrix.
The multi-step SPE procedure is outlined as follows:
Conditioning: The sorbent bed is first treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample's matrix conditions. windows.net This step ensures reproducible retention of the analyte.
Loading: The sample solution is passed through the SPE cartridge. The analyte and some impurities are adsorbed onto the sorbent material, while the bulk of the sample matrix passes through to waste.
Washing: The cartridge is rinsed with a weak solvent to remove any weakly bound interfering compounds from the sorbent, leaving the analyte of interest behind. windows.net
Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified and concentrated analyte for subsequent analysis. windows.net
The efficiency of the extraction can be influenced by several factors, including the pH of the sample, the flow rate during sample loading, and the specific composition of the wash and elution solvents. mdpi.com For instance, the addition of salts like sodium chloride to aqueous samples can increase the ionic strength, which may enhance the extraction of some organic compounds by making them less soluble in the sample matrix. mdpi.com
Table 2: General Protocol for Solid Phase Extraction (SPE) of Anionic Surfactants from Aqueous Samples
| Step | Procedure | Typical Solvent/Reagent | Purpose |
|---|---|---|---|
| 1. Conditioning | Pass solvent through the sorbent. | Methanol or Acetonitrile | To wet and activate the sorbent's functional groups. windows.net |
| 2. Equilibration | Flush the sorbent with a solution similar to the sample matrix. | Water (pH adjusted) | To prepare the sorbent for sample loading and ensure consistent interaction. windows.net |
| 3. Sample Loading | Percolate the sample through the sorbent bed at a controlled flow rate. | Aqueous Sample | To adsorb the analyte onto the solid phase. |
| 4. Washing | Rinse the sorbent with a solvent that removes interferences but not the analyte. | Water or a weak organic/water mix | To remove salts and other polar impurities. windows.net |
| 5. Elution | Pass a strong organic solvent through the sorbent to desorb the analyte. | Methanol, Acetonitrile, or a mixture with adjusted pH/modifiers | To recover the purified and concentrated analyte. windows.net |
Environmental Fate and Ecotoxicological Considerations of Alkyl Aryl Sulphonates
Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments
Alkyl aryl sulphonates are generally considered to be biodegradable. ashland.comsantos.com For instance, sodium xylene sulphonate, a related compound, is classified as readily biodegradable. ashland.comsantos.com The biodegradation of these compounds is a critical process for their removal from the environment.
The degradation of dodecyl benzene (B151609) sulphonate (DBS), a widely used surfactant, has been studied and provides a model for understanding the breakdown of similar compounds. nih.gov The process is primarily microbial and involves several key steps:
Chain-shorting oxidation: The long alkyl chain is progressively shortened. nih.gov
Ring-opening oxidation: The benzene ring is cleaved. nih.gov
Degradation of small molecules: The remaining smaller molecules are further broken down. nih.gov
Intermediate products formed during the degradation of DBS include 4-sodium sulfophenyldodecanoate acid and its homologs. nih.gov
Interactions with Sediment and Soil Matrices
The interaction of alkyl aryl sulphonates with sediment and soil is influenced by their partitioning behavior. Due to its high water solubility, sodium xylene sulphonate is expected to preferentially remain in the water column rather than adsorbing to suspended solids or sediments. santos.com The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for dimethylsulfonate isomers are low, further suggesting a low potential for adsorption to soil or sediment. santos.com
However, the introduction of alkaline solutions containing sodium, such as those that could be associated with certain industrial applications of surfactants, can have significant effects on soil mineralogy. e3s-conferences.orgresearchgate.net In kaolinitic soils, the presence of sodium hydroxide (B78521) (NaOH) can lead to the degradation of kaolinite, a common clay mineral. e3s-conferences.orgresearchgate.net This interaction can result in the formation of new, expansive minerals, a process driven by the alkali-silica reaction. e3s-conferences.orgresearchgate.net This can lead to soil swelling. e3s-conferences.orgresearchgate.net
Regulatory Frameworks and Environmental Compliance Assessments for Surfactants
Surfactants like alkyl aryl sulphonates are subject to various regulatory frameworks to ensure their environmental safety. dataintelo.com In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation. Sodium xylene sulphonate, for example, is not listed as a substance of very high concern under REACH. santos.com
Globally, there are no specific international environmental regulatory controls identified for sodium xylene sulphonate. santos.com It is generally considered to be of low toxicity concern to aquatic organisms. ashland.comsantos.com The Organisation for Economic Co-operation and Development (OECD) concluded that xylene sulphonate salts are of "low toxicity." egle.state.mi.us
In the United States, the Environmental Protection Agency (EPA) has not established a reference dose (RfD) or reference concentration (RfC) for sodium xylene sulphonate. egle.state.mi.us The Michigan Department of Environmental Quality rescinded its initial threshold screening level for sodium xylene sulphonate, determining that the primary National Ambient Air Quality Standards (NAAQS) for particulate matter are sufficiently protective. egle.state.mi.us
Computational and Theoretical Approaches in Sulphonate Research
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of Sodium octadecylxylenesulphonate, MD simulations can provide a detailed picture of its behavior at interfaces, such as the boundary between oil and water.
MD simulations of analogous long-chain alkylbenzene sulfonates have revealed critical information about their interfacial behavior. For instance, studies on linear alkylbenzene sulfonates (LAS) at the water/air interface have shown that surfactants with longer alkyl tails, such as the octadecyl chain in this compound, tend to be less soluble in water and preferentially adsorb at the surface, leading to a significant reduction in surface tension. The simulations can elucidate the orientation and conformation of the surfactant molecules at the interface, detailing how the hydrophobic octadecylxylene (B13783421) tail and the hydrophilic sulphonate head group arrange themselves to minimize energy.
Intensive atomistic molecular dynamics simulations on similar surfactants, like sodium hexadecane-benzene sulfonate, have demonstrated that the equilibration process at an interface can be slow, sometimes taking several microseconds. This slow equilibration is often due to the aggregation of surfactant molecules into clusters at the interface. Such simulations can track the temporal evolution of the interfacial tension and correlate it with the formation and size of these surfactant clusters.
The force fields used in these simulations, such as CHARMM and GAFF, are crucial for accurately modeling the interatomic interactions. For instance, the CHARMM36 force field has been successfully used to study the structure and dynamics of linear alkylbenzene sulfonates in various phases. Coarse-grained models have also been developed to study the self-assembly of these surfactants into micelles and other structures over longer time and length scales than are accessible with all-atom simulations.
Table 1: Key Parameters from Molecular Dynamics Simulations of Alkylbenzene Sulfonates
| Parameter | Description | Significance for this compound |
| Surface/Interfacial Tension (γ) | The force per unit length at the interface between two phases. | A primary measure of surfactant effectiveness. MD simulations can predict how efficiently the surfactant lowers the tension between oil and water or air and water. |
| Area per Molecule (A) | The average area occupied by a single surfactant molecule at the interface. | Indicates the packing density of the surfactant at the interface. |
| Order Parameter (S) | A measure of the orientational order of the alkyl chains. | Provides insight into the conformation (e.g., extended or coiled) of the octadecyl chain at the interface. |
| Density Profile | The distribution of different components (surfactant, water, oil) perpendicular to the interface. | Shows the structure of the interfacial layer and the extent of water and oil penetration into the surfactant layer. |
| Diffusion Coefficient | The rate at which surfactant molecules move laterally along the interface. | Relates to the dynamics of the interfacial film and its ability to respond to changes. |
This table is generated based on typical outputs from MD simulations of long-chain alkylbenzene sulfonate surfactants.
Quantum Chemical Calculations for Structure-Activity Relationships
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can establish a fundamental understanding of its structure-activity relationships.
Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry of the surfactant and to calculate various electronic descriptors. These descriptors can then be correlated with macroscopic properties. For example, the distribution of charge across the sulphonate headgroup and the aromatic xylene ring can be calculated, which is crucial for understanding its interaction with water molecules, counterions (Na+), and other surfactant molecules.
Quantum chemical calculations have been instrumental in developing Quantitative Structure-Property Relationship (QSPR) models for surfactants. In these studies, a range of theoretical predictors, including electronic, solubility, and steric properties, are calculated for a series of related surfactants. By analyzing these predictors with statistical methods like multiple linear regression, a mathematical equation can be derived that links the molecular structure to a specific property, such as the critical micelle concentration (CMC). For this compound, such an approach could predict its CMC based on its calculated molecular descriptors.
Table 2: Electronic and Structural Descriptors from Quantum Chemical Calculations
| Descriptor | Description | Relevance to this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Crucial for understanding electrostatic interactions, particularly the hydration of the sulphonate headgroup. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the surfactant's solubility and its interaction with polar solvents like water. |
| Molecular Surface Area and Volume | The surface area and volume of the molecule. | Steric factors that affect how the surfactant packs at interfaces and in micelles. |
This table presents typical descriptors obtained from quantum chemical calculations for organic molecules and their general relevance to surfactant properties.
Predictive Modeling of Surfactant Performance in Complex Systems
Predictive modeling aims to forecast the behavior of surfactants in complex systems, such as in formulated products or under specific industrial conditions. This field often integrates data from both experiments and other computational methods, like MD and quantum chemistry, into higher-level models.
One of the major challenges in surfactant science is predicting phase behavior. Multiscale modeling approaches are being developed to tackle this. These can start with detailed all-atom simulations to generate parameters for more computationally efficient coarse-grained models. These coarse-grained models can then be used in field-theoretic simulations to predict the formation of complex self-assembled structures over large scales.
Machine learning (ML) is also emerging as a powerful tool for predicting surfactant properties. ML models can be trained on existing datasets of surfactant properties and their corresponding molecular structures. Once trained, these models can rapidly predict the properties of new surfactant molecules like this compound, potentially accelerating the design of new formulations. For example, ML classifiers have been tested for their ability to predict phase diagrams of surfactants.
The ultimate goal of these predictive models is to create a "digital twin" of the surfactant system, allowing for in-silico optimization of formulations and processes, thereby reducing the need for extensive and time-consuming experimental work.
Emerging Research Frontiers and Future Directions
Development of Novel Sodium Octadecylxylenesulphonate Derivatives with Enhanced Performance
The core structure of this compound offers a versatile platform for chemical modification to create derivatives with tailored properties. Research in the broader field of alkylbenzene sulfonates provides a roadmap for these potential advancements. The primary goals of creating novel derivatives are to improve solubility, increase tolerance to hard water, and enhance interfacial activity for specific applications like enhanced oil recovery or specialized cleaning formulations.
Future research will likely focus on:
Modification of the Alkyl Chain: Introducing controlled branching or unsaturation in the C18 alkyl chain can significantly alter the surfactant's packing at interfaces and its Krafft point (the temperature at which solubility dramatically increases). While linear alkyl chains are known for their biodegradability, specific branching patterns could enhance performance without severely compromising environmental compatibility. wikipedia.org
Varying the Xylene Isomer: The position of the alkyl and sulfonate groups on the xylene ring (ortho, meta, or para) influences the molecule's geometry and, consequently, its surfactant properties. acs.orggoogle.com Systematic synthesis and evaluation of different isomers of this compound could yield derivatives optimized for specific oil-water systems or for creating stable emulsions.
Introduction of Additional Functional Groups: Incorporating ether, ester, or hydroxyl groups into the molecular structure could introduce new functionalities. For example, adding ethoxy groups could enhance water solubility and create a hybrid anionic-nonionic character, potentially improving performance in high-salinity brines.
| Derivative Concept | Potential Enhancement | Relevant Research Context |
| Controlled Alkyl Branching | Improved low-temperature solubility; altered packing parameter. | Studies on branched vs. linear alkylbenzene sulfonates show significant differences in physical properties. wikipedia.org |
| Meta- or Para-Isomers | Optimized interfacial tension reduction for specific oils. | Research on isomeric alkyl xylene sulfonates demonstrates isomer-specific performance. acs.orggoogle.com |
| Ethoxylation/Propoxylation | Increased salt tolerance; synergistic properties with other surfactants. | Development of alkyl ether sulfonates shows enhanced performance in hard water. |
Synergistic Formulations with Other Surfactant Classes and Additives
The performance of this compound can be significantly amplified by formulating it with other types of surfactants. This synergy arises from favorable interactions between the different surfactant molecules at interfaces and in micelles, leading to properties that are superior to those of the individual components.
Anionic-Nonionic Mixtures: Blending this compound with nonionic surfactants, such as alcohol ethoxylates or alkyl polyglycosides (APGs), is a promising area. Nonionic surfactants can improve the mixture's tolerance to divalent cations (like Ca²⁺ and Mg²⁺) found in hard water, mitigating the precipitation of the anionic surfactant. researchgate.netresearchgate.net This leads to enhanced detergency and stable foaming. Studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that mixing with nonionic surfactants can significantly lower the critical micelle concentration (CMC), meaning less surfactant is needed to achieve the desired effect. researchgate.net
Anionic-Cationic/Zwitterionic Mixtures: While direct mixtures of anionic and cationic surfactants can lead to precipitation, carefully formulated systems or those including zwitterionic (amphoteric) surfactants can exhibit strong synergistic interactions. researchgate.net These mixtures can be highly effective at reducing interfacial tension. For instance, the interaction between the negatively charged sulfonate headgroup of this compound and the positive charge on a cationic or zwitterionic surfactant can lead to denser packing at the oil-water interface, which is highly desirable in applications like enhanced oil recovery. nih.gov
| Mixture Type | Key Benefit | Mechanism of Synergy |
| Anionic-Nonionic | Improved hard water tolerance, lower overall surfactant concentration needed. | Nonionic headgroups shield anionic headgroups from divalent cations, reducing precipitation. researchgate.netresearchgate.net |
| Anionic-Cationic | Ultra-low interfacial tension. | Strong electrostatic attraction between oppositely charged headgroups leads to very efficient packing at interfaces. nih.gov |
| Anionic-Zwitterionic | Enhanced foaming and mildness, good salt tolerance. | Complex interactions reduce repulsion between anionic headgroups, allowing for tighter micelle formation. researchgate.net |
Green Chemistry Principles in Sulphonate Synthesis and Application
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For this compound, this translates to greener synthesis routes and more sustainable applications.
Key areas of development include:
Alternative Sulphonating Agents: Traditional sulphonation often uses oleum (B3057394) or sulfur trioxide, which are highly corrosive and hazardous. researchgate.net Research is exploring milder or reusable sulphonating agents. One green approach involves the addition of sodium bisulfite (NaHSO₃) across a double bond in an olefin precursor, a method that avoids the use of harsh acids and chlorine. informahealthcare.com
Solvent-Free or Green Solvent Reactions: Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Future synthesis methods could employ solvent-free conditions or use environmentally benign solvents like ionic liquids or supercritical CO₂. For instance, research into the synthesis of vinyl sulfones has demonstrated successful mechanochemical-assisted methods that are solvent-free and highly efficient. unlv.edu
Bio-based Feedstocks: While the "xylene" part of the molecule is currently derived from petroleum, future research could explore the use of bio-based aromatic compounds as starting materials. The long octadecyl chain can already be sourced from fatty acids, and a move towards fully bio-based feedstocks would significantly improve the surfactant's sustainability profile.
Advanced Characterization Techniques for In-situ Studies
Understanding how this compound behaves at interfaces in real-time is crucial for optimizing its performance. Advanced characterization techniques are moving beyond simple surface tension measurements to provide detailed molecular-level insights.
In-situ Spectroscopy and Microscopy: Techniques like neutron reflectometry and atomic force microscopy (AFM) can be used to study the structure and thickness of the adsorbed surfactant layer at an oil-water or air-water interface. This allows researchers to directly visualize how the molecules are arranged and how that arrangement changes with varying conditions like salinity or temperature.
Digital Image-Based (DIB) Methods: For environmental monitoring, novel and rapid in-situ quantification methods are being developed. A recent study demonstrated a method using a smartphone camera and colorimetric analysis to detect linear alkylbenzene sulfonates in water samples, offering a portable and cost-effective alternative to traditional lab-based techniques. rsc.org
Kinetics of Adsorption: The speed at which surfactant molecules adsorb to an interface is critical in dynamic processes like foaming or emulsification. Techniques that measure dynamic surface tension can provide information on the kinetics of adsorption, helping to design formulations for processes that require either rapid or slow surface equilibration. Studies on linear alkylbenzene sulfonates (LAS) have explored their adsorption kinetics on various surfaces, providing a framework for similar investigations into this compound. nih.gov
Integration of Artificial Intelligence and Machine Learning in Surfactant Design and Optimization
The complexity of surfactant behavior and the vast number of possible chemical structures and formulations make experimental screening a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process.
Predictive Modeling: Machine learning models, particularly graph neural networks (GNNs), can be trained on existing data to predict key surfactant properties like critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB) directly from a molecule's structure. digitellinc.com This allows for the rapid virtual screening of thousands of potential novel derivatives of this compound without needing to synthesize them. scienomics.com
Generative Models and Inverse Design: Going beyond prediction, generative AI models combined with reinforcement learning can be used for "inverse design". acs.orgosti.govlsu.edu In this approach, the desired properties (e.g., low CMC, high salt tolerance) are specified, and the AI model generates novel molecular structures that are predicted to exhibit those properties. researchgate.net This represents a paradigm shift from trial-and-error discovery to goal-oriented design. A lab at SYENSQO, for example, is actively using reinforcement learning to design new sustainable surfactants. ewha.ac.kr
Formulation Optimization: AI can also be used to navigate the complex landscape of synergistic formulations. By analyzing multi-component data, ML algorithms can identify the optimal ratios of this compound, co-surfactants, and additives to achieve a specific performance target, such as the fastest emulsification or the most stable foam. researchgate.netnih.govacs.org
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Sodium octadecylxylenesulphonate, and how do they validate purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are primary tools for structural confirmation. Mass spectrometry (MS) validates molecular weight, while elemental analysis quantifies carbon, hydrogen, sulfur, and sodium content. For purity, HPLC with UV detection at 210–220 nm is recommended, with retention time comparisons to certified reference standards . Differential Scanning Calorimetry (DSC) can assess thermal stability, critical for applications requiring controlled degradation studies.
Q. How should synthesis protocols for this compound be documented to ensure reproducibility?
- Methodological Answer : Protocols must specify:
- Sulfonation reaction conditions (e.g., oleum concentration, temperature, reaction time).
- Neutralization steps (e.g., molar equivalents of NaOH, pH control).
- Purification methods (e.g., recrystallization solvents, column chromatography parameters).
Experimental sections should cross-reference supplementary files for raw spectral data (NMR, IR) and chromatograms. For novel derivatives, include X-ray crystallography or computational modeling (DFT) to confirm regioselectivity .
Q. What are the critical parameters for formulating this compound in micellar systems, and how are they optimized?
- Methodological Answer : Critical Micelle Concentration (CMC) determination via conductivity or surface tension measurements is essential. Variables include temperature, ionic strength (adjusted with NaCl), and pH. Design experiments using a central composite design (CCM) to optimize surfactant-to-co-surfactant ratios. Dynamic Light Scattering (DLS) and zeta potential analysis validate micelle size and stability .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved?
- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., OECD 301 vs. 303 biodegradation tests). Conduct meta-analyses using PRISMA guidelines to compare studies, noting variables like microbial consortia, temperature, and salinity. Apply kinetic modeling (e.g., first-order decay constants) to unify datasets. If discrepancies persist, propose controlled microcosm studies with isotopic labeling (¹⁴C-tracing) to track degradation pathways .
Q. What advanced computational methods are suitable for predicting this compound’s interactions with biomembranes?
- Methodological Answer : Molecular Dynamics (MD) simulations using GROMACS or NAMD with lipid bilayer models (e.g., DPPC or POPC) can predict insertion energetics and membrane disruption. Parameterize force fields (e.g., CHARMM36) using quantum mechanical (QM) calculations for sulfonate headgroups. Validate simulations with experimental data from Langmuir-Blodgett trough measurements or fluorescence anisotropy .
Q. How should researchers design studies to investigate the compound’s role in modulating enzyme activity?
- Methodological Answer : Use a tiered approach:
- In vitro : Measure enzyme kinetics (Km, Vmax) via spectrophotometry with varying surfactant concentrations.
- In silico : Dock this compound onto enzyme structures (PDB files) using AutoDock Vina to identify binding sites.
- In cellulo : Validate findings in cell lysates, controlling for cytotoxicity via MTT assays. Report deviations from Michaelis-Menten kinetics as evidence of non-competitive inhibition .
Data Interpretation and Reporting
Q. How should researchers address outliers in this compound’s CMC measurements?
- Methodological Answer : Outliers may stem from impurities or instrumental drift. Replicate experiments with freshly prepared solutions and standardized buffers. Apply Grubbs’ test (α=0.05) to identify statistical outliers. If valid, discuss potential causes (e.g., polymorphic forms) in the Discussion section, referencing analogous surfactants like SDS .
Q. What frameworks are recommended for synthesizing this compound’s toxicological data across studies?
- Methodological Answer : Use the Toxicological Data Reliability Assessment Tool (ToxRTool) to score study quality. Perform dose-response meta-analyses using the Benchmark Dose (BMD) approach. Highlight gaps (e.g., chronic exposure data) and propose Adverse Outcome Pathways (AOPs) to link molecular initiating events to apical effects .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | Chemical shifts (δ 0.8–1.5 ppm for alkyl chain) |
| HPLC-UV | Purity assessment | Retention time ±0.1 min vs. standard |
| DLS | Micelle size | Polydispersity Index (PDI) <0.3 |
Table 2 : Resolving Data Contradictions in Environmental Studies
| Conflict Source | Resolution Strategy | Example |
|---|---|---|
| Variable test conditions | Standardize OECD protocols | Use OECD 301 for freshwater biodegradation |
| Microbial diversity | Isolate consortia | Use Pseudomonas spp. from EPA databases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
